Product packaging for 6-(Hydroxymethyl)pyridine-3,4-diol(Cat. No.:CAS No. 31883-16-6)

6-(Hydroxymethyl)pyridine-3,4-diol

Cat. No.: B1585430
CAS No.: 31883-16-6
M. Wt: 141.12 g/mol
InChI Key: NZRGARKXMKFZDU-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Academic Research

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with their applications spanning from medicinal chemistry to materials science. nih.govsciencepublishinggroup.comglobalresearchonline.net These nitrogen-containing aromatic compounds are structurally related to benzene, with the substitution of a carbon atom for a nitrogen atom in the six-membered ring. globalresearchonline.net This alteration imparts distinct properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for their diverse biological activities. nih.govnih.gov

In the realm of medicine, pyridine scaffolds are integral to a vast array of pharmaceuticals. nih.govnih.gov They are found in drugs with applications as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents. nih.govglobalresearchonline.netjchemrev.com The versatility of the pyridine ring allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical properties to enhance its efficacy and pharmacokinetic profile. nih.gov

Significance of the Hydroxymethyl and Dihydroxy Functionalities

The specific functional groups attached to the pyridine core of 6-(hydroxymethyl)pyridine-3,4-diol are pivotal to its chemical behavior and biological potential.

The hydroxymethyl group (-CH₂OH) is a primary alcohol substituent that significantly influences a molecule's properties. wikipedia.org Its presence can enhance water solubility and provide a site for further chemical modifications, such as esterification or etherification. numberanalytics.com In a biological context, the hydroxymethyl group can participate in hydrogen bonding with enzymes and receptors, which is a key aspect of molecular recognition and biological activity. researchgate.net

The dihydroxy groups (-OH) on the pyridine ring, specifically at the 3 and 4 positions, classify the molecule as a diol. These hydroxyl groups are polar and can also form hydrogen bonds, further contributing to the molecule's solubility and its interactions with biological targets. algoreducation.com The presence of multiple hydroxyl groups on an aromatic ring is often associated with antioxidant properties, as they can donate hydrogen atoms to neutralize free radicals.

The combination of these functional groups on a pyridine scaffold creates a molecule with a unique electronic and steric profile, making it a subject of interest for various research applications.

Research Trajectories and Future Outlook for this compound

Current research on this compound is multifaceted, exploring its synthesis, chemical reactivity, and biological activities.

Synthesis: Both traditional organic synthesis and biocatalytic methods are employed to produce this compound. A common chemical synthesis involves the hydroxymethylation of pyridine-3,4-diol (B75182) using formaldehyde (B43269). More recently, biocatalytic routes using recombinant microbial cells have been developed, offering a more sustainable and efficient alternative. evitachem.comrsc.org

Chemical Applications: In synthetic chemistry, this compound serves as a versatile intermediate. Its functional groups allow for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including coordination polymers and fused pyridine systems.

Biological Investigations: A significant area of research focuses on the biological properties of this compound. Studies have demonstrated its potential as an antioxidant and antimicrobial agent. For instance, in vitro tests have shown its efficacy in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus. Furthermore, its antioxidant capabilities have been observed in cell cultures, where it has been shown to reduce markers of oxidative stress. Ongoing research is also exploring its potential to modulate the activity of certain enzymes, which could have therapeutic implications.

Future Directions: The future of research on this compound appears promising. Further exploration of its biological mechanisms of action is warranted to fully understand its potential as a therapeutic agent. Investigating its structure-activity relationship by synthesizing and testing derivatives could lead to the development of more potent and selective compounds. Additionally, its application as a ligand in coordination chemistry and as a monomer in polymer synthesis are areas ripe for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B1585430 6-(Hydroxymethyl)pyridine-3,4-diol CAS No. 31883-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one
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InChI

InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-2,8,10H,3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRGARKXMKFZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185734
Record name 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone
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Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31883-16-6, 736088-02-1
Record name 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone
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Record name 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone
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Synthetic Methodologies for 6 Hydroxymethyl Pyridine 3,4 Diol

Classical Chemical Synthesis Approaches

Hydroxymethylation of Pyridine-3,4-diol (B75182)

A direct and convergent approach to 6-(hydroxymethyl)pyridine-3,4-diol involves the hydroxymethylation of the parent compound, pyridine-3,4-diol. This electrophilic substitution reaction introduces a hydroxymethyl group onto the pyridine (B92270) ring.

The hydroxymethylation of pyridine-3,4-diol can be achieved using formaldehyde (B43269) as the electrophilic source of the hydroxymethyl group. The reaction is typically carried out under basic aqueous conditions. The basic medium serves to deprotonate the hydroxyl groups of pyridine-3,4-diol, increasing the electron density of the pyridine ring and facilitating the electrophilic attack by formaldehyde.

A general procedure for such a transformation would involve dissolving pyridine-3,4-diol in an aqueous basic solution, such as sodium hydroxide (B78521) or potassium carbonate. An aqueous solution of formaldehyde is then added, and the reaction mixture is stirred, often at a controlled temperature, to promote the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A patent for a similar process, the hydroxymethylation of 3-hydroxy-6-methylpyridine, highlights the use of formaldehyde in the presence of a tertiary amine like triethylamine, with the reaction being conducted at temperatures between 50 and 100°C. google.com This suggests that organic bases in non-aqueous or mixed solvent systems could also be effective.

Parameter Condition Purpose
Hydroxymethylating Agent Formaldehyde (aqueous solution)Source of the -CH2OH group.
Solvent Water or mixed aqueous-organicDissolves reactants and facilitates reaction.
Base Sodium hydroxide, Potassium carbonate, TriethylamineActivates the pyridine ring for electrophilic substitution.
Temperature Room temperature to 100°CControls the rate of reaction.

Following the hydroxymethylation reaction, the crude product mixture typically contains the desired this compound, unreacted starting materials, and potential side products. Purification is therefore a critical step to isolate the target compound in high purity.

Common purification techniques for polar, water-soluble compounds like this compound include:

Crystallization: If the product is a solid and sufficiently less soluble than the impurities in a particular solvent system, crystallization can be an effective method for purification. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography using a polar stationary phase like silica gel and a polar eluent system (e.g., a mixture of dichloromethane and methanol) can be employed. Alternatively, reverse-phase chromatography with a nonpolar stationary phase and a polar mobile phase (e.g., water and acetonitrile) may also be effective. A Korean patent describes a purification method for pyridine and its derivatives involving reaction with an alkali metal compound followed by distillation, which could be adapted for specific derivatives. google.com

Technique Stationary Phase Mobile Phase (Eluent) Principle of Separation
Normal-Phase Chromatography Silica Gel or AluminaDichloromethane/Methanol (B129727), Ethyl Acetate/HexanePolarity
Reverse-Phase Chromatography C18-functionalized SilicaWater/Acetonitrile (B52724), Water/MethanolPolarity

The transition of a synthetic route from a laboratory scale to an industrial application requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the hydroxymethylation of pyridine-3,4-diol, key scalability considerations include:

Cost and Availability of Starting Materials: Pyridine-3,4-diol and formaldehyde are relatively inexpensive and readily available, which is advantageous for large-scale synthesis.

Reaction Conditions: The use of aqueous conditions and moderate temperatures is generally favorable for industrial processes as it avoids the need for specialized high-pressure or cryogenic equipment. However, the use of large volumes of solvents can be a cost and environmental concern.

Work-up and Purification: Industrial-scale purifications often favor crystallization over chromatography due to the high throughput and lower solvent consumption of crystallization. The development of a robust crystallization procedure would be a critical step in making this synthesis industrially viable.

Process Safety: A thorough safety assessment of the process is essential. This includes understanding the thermal stability of the reactants and products, potential for runaway reactions, and the safe handling of all chemicals involved.

Waste Management: The environmental impact of the process must be considered. The development of a process that minimizes waste generation and allows for the recycling of solvents is highly desirable. Researchers at VCU have developed a more efficient manufacturing process for pyridine compounds, highlighting the importance of process optimization for cost reduction in industrial applications. vcu.edu

Oxidation and Reduction Routes from Substituted Pyridines

An alternative strategy for the synthesis of this compound involves the use of substituted pyridines as starting materials and employing a series of oxidation and reduction reactions to install the desired functional groups. This approach offers flexibility as it allows for the use of a wider range of commercially available pyridine derivatives.

A plausible, though not explicitly documented, synthetic route could begin with a pyridine derivative containing a methyl group at the 6-position and methoxy groups at the 3- and 4-positions (3,4-dimethoxy-6-methylpyridine).

The synthetic sequence could be as follows:

Oxidation of the Methyl Group: The methyl group at the 6-position can be oxidized to a hydroxymethyl group. This can be achieved using various oxidizing agents. For instance, selective oxidation of a methyl group on a pyridine ring can be challenging, but methods exist, such as reaction with selenium dioxide or controlled free-radical halogenation followed by hydrolysis. A more modern approach could involve biocatalysis, as demonstrated by the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using whole-cell biocatalysis. rsc.org

Demethylation of the Methoxy Groups: The methoxy groups at the 3- and 4-positions need to be converted to hydroxyl groups. This demethylation is a common transformation in organic synthesis and can be accomplished using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃).

The choice of reagents and reaction conditions at each step would need to be carefully optimized to achieve the desired transformations without affecting other functional groups in the molecule.

Deprotection Strategies for Alkoxypyridine Precursors

A powerful strategy in organic synthesis is the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. This approach can be applied to the synthesis of this compound by using a precursor where the diol functionality is protected.

A common protecting group for hydroxyl functions is the benzyl ether. A potential synthetic route could start with 3,4-bis(benzyloxy)-6-methylpyridine.

The key steps in this strategy would be:

Functionalization of the 6-Position: The starting material, 3,4-bis(benzyloxy)-6-methylpyridine, could be functionalized at the methyl group to introduce the hydroxymethyl functionality. This could be achieved through a similar oxidation strategy as described in the previous section.

Deprotection of the Benzyl Ethers: The final step would be the removal of the benzyl protecting groups to unveil the diol. This is typically accomplished by catalytic hydrogenation. The benzyloxy-pyridine derivative is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This reaction cleaves the benzyl ether bonds, yielding the desired this compound and toluene as a byproduct. The synthesis of a pyrimidine-2,4(1H,3H)-dione derivative involved a (benzyloxy)methyl group, indicating the utility of benzyl protecting groups in the synthesis of related heterocyclic compounds. researchgate.net

This deprotection strategy is often clean and high-yielding, making it an attractive option for the final step in a multi-step synthesis.

Hydrogenolysis of Benzyl Ethers (e.g., Pd/C in Methanol)

The removal of O-benzyl ether protecting groups via catalytic hydrogenolysis is a widely used and efficient method in organic synthesis. chemrxiv.org This process typically involves reacting the benzylated precursor with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). researchgate.netatlanchimpharma.com The reaction is generally clean, and the byproducts, such as toluene, are easily removed.

The choice of solvent can significantly influence the reaction rate, with the efficiency often following this order: toluene < methanol < ethanol << acetic acid < tetrahydrofuran (THF). atlanchimpharma.com For the synthesis of compounds like this compound, methanol is a common solvent choice. The process involves the cleavage of the C-O bond of the benzyl ether. mdpi.com In some cases, catalyst poisons, such as amines or nitrogen-containing bases, can be used to suppress unwanted side reactions without affecting the desired hydrogenolysis. atlanchimpharma.com

Table 1: Conditions for Hydrogenolysis of Benzyl Ethers

ParameterDescription
Catalyst 5% or 10% Palladium on Carbon (Pd/C) is most common. Pearlman's catalyst, 20% Pd(OH)₂/C, is also used. atlanchimpharma.com
Reagent Hydrogen gas (H₂) or alternative hydrogen sources like B₂(OH)₄. researchgate.net
Solvent Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc). atlanchimpharma.commdpi.com
Conditions Atmospheric or elevated pressure of H₂, room temperature or slightly elevated (e.g., 40°C). mdpi.com
Mechanism Catalytic transfer of hydrogen results in the cleavage of the benzylic C-O bond.
Lewis Acid-Mediated Cleavage of Methyl Ethers (e.g., BBr₃ in CH₂Cl₂)

When hydroxyl groups are protected as methyl ethers, Lewis acids are effective reagents for their cleavage. atlanchimpharma.com Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for this purpose, typically in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to control reactivity.

The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack by the bromide ion on the methyl group, leading to the cleavage of the O-methyl bond. This method is particularly useful for deprotecting aryl methyl ethers. Other Lewis acids, such as boron trichloride (BCl₃), can also be employed for this transformation. atlanchimpharma.com

Table 2: Lewis Acid-Mediated Deprotection

ParameterDescription
Reagent Boron tribromide (BBr₃) or Boron trichloride (BCl₃). atlanchimpharma.com
Solvent Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃).
Conditions Typically low temperatures, such as -78°C, to control the exothermic reaction. atlanchimpharma.com
Mechanism Coordination of the Lewis acid to the ether oxygen, followed by nucleophilic cleavage of the O-alkyl bond. atlanchimpharma.com
Brønsted Acid Deprotection of Silylated Derivatives (e.g., TFA)

Silyl ethers are common protecting groups for hydroxyl functions due to their ease of installation and removal under specific conditions. Brønsted acids, such as trifluoroacetic acid (TFA), can be used for their cleavage, although fluoride-based reagents are more common. The acid-catalyzed deprotection proceeds via protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to cleavage. This method is advantageous when other acid-labile groups are not present in the molecule.

Impact of Solvent Polarity on Tautomeric Equilibria in Synthesis

Hydroxypyridines, such as this compound, can exist in tautomeric forms, namely the hydroxypyridine form and the pyridone form. The equilibrium between these tautomers can be significantly influenced by the solvent environment. voer.edu.vn In the gas phase, the hydroxy form is often more stable, but in polar solvents, the more polar pyridone tautomer can be favored. voer.edu.vn

The polarity of the solvent can alter tautomeric preferences, which is a critical consideration in synthesis and purification. nih.govmdpi.com An increase in solvent polarity can shift the equilibrium and affect the electronic structure and reactivity of the molecule. nih.gov This phenomenon is particularly important in biological systems where processes occur in environments of varying polarity. nih.gov The ability of the solvent to act as a hydrogen-bond donor or acceptor also plays a crucial role in stabilizing one tautomer over another. mdpi.com

Table 3: Solvent Effects on Tautomerism

Solvent PropertyEffect on Equilibrium
High Polarity Generally favors the more polar pyridone tautomer. voer.edu.vn
Protic Solvents (e.g., water, ethanol) Can stabilize tautomers through hydrogen bonding. mdpi.com
Aprotic Solvents (e.g., DMSO, cyclohexane) The equilibrium is influenced by dipolarity and polarizability effects. mdpi.com

Challenges in C-6 Functionalization and Steric Hindrance Management

Introducing or modifying substituents at the C-6 position of the pyridine ring can be challenging due to steric hindrance. nih.gov The presence of adjacent functional groups, such as the hydroxyl groups at C-3 and C-4 in the target molecule, can impede the approach of reagents to the C-6 position. The degree of steric hindrance can influence the feasibility and outcome of a reaction. researcher.life The capacity of pyridine nitrogen to coordinate with metal catalysts can also be affected by the position of substituents, which in turn influences reactivity. nih.gov Careful selection of reagents and reaction conditions is necessary to overcome these steric challenges and achieve the desired functionalization at the C-6 position.

Biocatalytic Synthesis Routes

Biocatalysis offers a sustainable and selective alternative to traditional chemical synthesis methods.

Enzymatic Conversion Pathways (e.g., using XMO and Endogenous Reductases)

Enzymatic pathways can be employed for the synthesis of hydroxymethylpyridines. For instance, whole-cell biocatalysis has been used to prepare 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org This type of bioconversion can utilize enzymes such as xylene monooxygenase (XMO) for the hydroxylation of a methyl group on the pyridine ring. The process often involves endogenous reductases within the microbial cells to regenerate necessary cofactors. Such biocatalytic routes are advantageous as they can be performed in aqueous media under mild conditions, offering a greener alternative to multi-step organic protocols. rsc.org

Table 4: Biocatalytic Synthesis Parameters

ComponentRole
Biocatalyst Recombinant microbial whole cells (e.g., E. coli). rsc.org
Key Enzymes Xylene Monooxygenase (XMO) for hydroxylation; Endogenous reductases for cofactor regeneration.
Substrate A corresponding methyl-substituted pyridine derivative.
Product The desired hydroxymethyl-substituted pyridine.
Advantages Sustainable, simpler one-pot process, mild reaction conditions. rsc.org

Intermediates in Biocatalytic Pathways (e.g., 2,6-Lutidine, Pyridinecarbaldehydes)

While direct biocatalytic routes to this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the well-studied biocatalytic oxidation of related pyridine derivatives, such as 2,6-lutidine. The enzymatic conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine serves as an excellent model for understanding the potential intermediates in the formation of hydroxymethylated pyridines. rsc.orgrsc.org

In a notable example, the one-pot biocatalytic process utilizing recombinant microbial whole cells has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org This transformation is believed to proceed through a stepwise oxidation of the methyl groups. The probable reaction scheme involves the initial oxidation of one methyl group to form 6-methyl-2-pyridinemethanol. This intermediate is then further oxidized to 2-hydroxymethyl-6-pyridinecarboxylic acid, followed by the reduction of the carboxylic acid group to the corresponding alcohol. An alternative pathway could involve the formation of pyridinecarbaldehyde intermediates. For instance, the oxidation of 6-methyl-2-pyridinemethanol could yield 6-formyl-2-pyridinemethanol, which is then reduced to the final diol. The sequential appearance of these intermediates has been deduced from time-course studies of the bioconversion process. rsc.org

The enzymes responsible for these transformations are typically oxidoreductases, such as xylene monooxygenase (XMO) from Pseudomonas putida, which can catalyze the oxidation of methyl groups on aromatic rings. rsc.orggoogle.com These enzymes are often dependent on cofactors like NADH or NADPH. google.com

The following table summarizes the key intermediates in the biocatalytic oxidation of 2,6-lutidine, which can be considered analogous to potential intermediates in the synthesis of this compound.

Starting MaterialIntermediate 1Intermediate 2Final Product
2,6-Lutidine6-Methyl-2-pyridinemethanol6-(Hydroxymethyl)pyridine-2-carbaldehyde2,6-bis(hydroxymethyl)pyridine

This table is based on the proposed biocatalytic pathway for the synthesis of 2,6-bis(hydroxymethyl)pyridine and illustrates potential analogous intermediates for other hydroxymethylated pyridines.

Environmental Impact and Selectivity of Biocatalytic Processes

Biocatalytic processes are increasingly favored over traditional chemical syntheses due to their significantly lower environmental impact and higher selectivity. dtu.dknih.gov The use of enzymes, either as isolated preparations or within whole microbial cells, allows for reactions to be conducted under mild conditions, typically at or near ambient temperature and pressure in aqueous media. dtu.dk This contrasts sharply with many conventional chemical oxidations that require harsh reagents, high temperatures, and organic solvents, leading to the generation of hazardous waste. nbinno.com

The environmental benefits of biocatalysis are multifold:

Reduced Energy Consumption: Mild reaction conditions translate to lower energy inputs.

Decreased Waste Production: The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and reducing the need for extensive purification steps.

Use of Renewable Resources: Enzymes are derived from renewable sources and are biodegradable.

Safer Processes: Biocatalytic reactions avoid the use of toxic and corrosive chemicals, enhancing operational safety.

Selectivity is a hallmark of enzymatic catalysis. Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts. rsc.org In the context of synthesizing substituted pyridines, regioselectivity is crucial. For instance, the biocatalytic hydroxylation of pyridine carboxylic acids has been shown to be highly regioselective, with hydroxylation occurring at a specific position on the pyridine ring. nih.gov This inherent selectivity of enzymes like monooxygenases can be harnessed to produce the desired isomer of a polysubstituted pyridine, such as this compound, with high purity.

The following table provides a comparative overview of the general characteristics of biocatalytic processes versus traditional chemical synthesis.

FeatureBiocatalytic ProcessesTraditional Chemical Synthesis
Reaction Conditions Mild (ambient temp. & pressure, aqueous media)Often harsh (high temp. & pressure, organic solvents)
Reagents Enzymes (renewable, biodegradable)Often toxic, corrosive, or heavy-metal based
Selectivity High (chemo-, regio-, stereoselective)Often low, leading to mixtures of isomers
Waste Generation MinimalSignificant
Environmental Impact LowHigh

Emerging Synthetic Strategies for Hydroxymethylpyridine Diols

Beyond biocatalysis, several innovative synthetic strategies are emerging for the construction of functionalized pyridines, which could potentially be adapted for the synthesis of hydroxymethylpyridine diols. These methods aim to overcome the challenges associated with the regioselective functionalization of the pyridine ring.

One promising approach involves the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govnih.gov This metal-free transformation allows for the selective introduction of a hydroxyl group at the C3 position of the pyridine ring. acs.orgnih.govnih.gov This strategy is particularly relevant for the synthesis of 3-hydroxypyridines and could be envisioned as a key step in a multi-step synthesis of this compound. The process is operationally simple and compatible with a wide range of functional groups. acs.orgnih.govnih.gov

Another novel method is the de novo synthesis of polysubstituted 3-hydroxypyridines via an "anti-Wacker"-type cyclization. mdpi.com This strategy involves the palladium-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. mdpi.com This method provides access to a diverse range of polysubstituted 3-hydroxypyridines. mdpi.com The resulting hydroxyl group can be further functionalized, offering a versatile platform for the synthesis of complex pyridine derivatives.

Cascade reactions are also gaining traction for the efficient construction of highly functionalized pyridine rings. For example, a cascade nitration/hydroxylative aza-annulation reaction of acyclic precursors has been developed for the direct synthesis of multisubstituted pyridine N-oxides, which can then be converted to 3-hydroxypyridines. acs.org

These emerging strategies, summarized in the table below, represent the forefront of pyridine synthesis and hold promise for the future development of efficient and selective routes to complex molecules like this compound.

Synthetic StrategyKey FeaturesPotential Application for Hydroxymethylpyridine Diols
Photochemical Valence Isomerization of Pyridine N-Oxides Metal-free, C3-selective hydroxylation, operational simplicity. acs.orgnih.govnih.govIntroduction of the C3-hydroxyl group.
"Anti-Wacker"-Type Cyclization De novo synthesis of polysubstituted 3-hydroxypyridines, versatile functionalization. mdpi.comConstruction of the substituted pyridine core with a hydroxyl group at a key position.
Cascade Nitration/Hydroxylative aza-Annulation One-pot synthesis of multisubstituted pyridine N-oxides from acyclic precursors. acs.orgEfficient assembly of the functionalized pyridine ring.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Elucidation

Modern spectroscopy provides researchers with a non-destructive means to probe the molecular structure of compounds like 6-(Hydroxymethyl)pyridine-3,4-diol. Each technique offers unique insights into the molecule's atomic composition and connectivity. While specific, detailed spectral data for this compound is not extensively published in publicly available literature, the following sections describe the standard and expected application of these techniques for its characterization, based on the analysis of closely related pyridine (B92270) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be indispensable.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. The expected signals for the diol tautomer would include distinct peaks for the two aromatic protons on the pyridine ring, a signal for the methylene (B1212753) protons of the hydroxymethyl group, and exchangeable signals for the three hydroxyl protons.

¹³C NMR complements the proton data by identifying the number of chemically non-equivalent carbon atoms. For this compound, one would expect to see six distinct signals corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one in the hydroxymethyl group). The chemical shifts of the carbons bearing hydroxyl groups (C-3 and C-4) would be particularly informative.

The presence of tautomers would be observable in NMR spectra, potentially as separate sets of peaks for each form or as averaged signals, depending on the solvent and the rate of exchange between the forms.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Features for this compound

Nucleus Structural Assignment Expected Chemical Shift (ppm) Range Expected Multiplicity
¹H Aromatic C-H (Position 2) 7.5 - 8.5 Singlet or Doublet
¹H Aromatic C-H (Position 5) 6.5 - 7.5 Singlet or Doublet
¹H -CH₂OH (Methylene) 4.5 - 5.0 Singlet
¹H -OH (Phenolic & Alcoholic) Broad, variable Singlet (exchangeable)
¹³C C=N (Position 6) 140 - 150 Singlet
¹³C C-OH (Position 4) 145 - 155 Singlet
¹³C C-OH (Position 3) 130 - 140 Singlet
¹³C C-H (Position 2) 120 - 130 Singlet
¹³C C-H (Position 5) 105 - 115 Singlet

Note: The table presents expected values based on general principles for pyridine derivatives; actual experimental values may vary.

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of this compound (C₆H₇NO₃), which is 141.0426 g/mol . This accurate mass measurement confirms the elemental composition and distinguishes it from other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar molecules like this diol. It would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 142.

UV-HPLC-MS , which combines liquid chromatography with mass spectrometry, is used to monitor the synthesis and confirm the purity of the final product. It allows for the separation of the target compound from starting materials and byproducts, with the mass spectrometer confirming the identity of the eluting peak.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibrations of the multiple hydroxyl groups. Vibrations corresponding to C=C and C=N bonds within the aromatic pyridine ring would appear in the 1600-1400 cm⁻¹ region. A C-O stretching band for the hydroxymethyl group would be expected around 1050-1150 cm⁻¹. If the pyridin-4-one tautomer is present, a strong C=O stretching absorption would be observed around 1650 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Range
Hydroxyl (-OH) O-H Stretch 3500 - 3200 (Broad)
Aromatic Ring C=C / C=N Stretch 1600 - 1400
Hydroxymethyl C-O Stretch 1050 - 1150

Note: This table is illustrative of expected absorbances.

Crystallographic Analysis and Tautomeric Considerations

Beyond spectroscopy, understanding the solid-state structure and the dynamic equilibrium between tautomeric forms is essential for a complete chemical description.

A critical chemical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form. wikipedia.orgresearchgate.net In the case of this compound, this equilibrium exists between the diol form and the 3-hydroxy-5-(hydroxymethyl)pyridin-4(1H)-one form.

The position of this equilibrium is highly dependent on the environment.

In the solid state , the pyridone form is often favored due to strong intermolecular hydrogen bonding and favorable crystal packing. researchgate.netstackexchange.com X-ray crystallography on the parent pyridine-3,4-diol (B75182) revealed that it co-crystallizes with its pyridin-4-one tautomer.

In solution , the equilibrium is solvent-dependent. Polar protic solvents, such as methanol (B129727), can stabilize the diol form through hydrogen bonding. In contrast, nonpolar solvents tend to favor the less polar pyridone tautomer. wikipedia.org Theoretical calculations and experimental observations on related systems confirm this delicate balance. stackexchange.comwayne.edu

This tautomerism has significant implications for the compound's reactivity and spectroscopic characterization, as the two forms possess different functional groups (a diol vs. a ketone-enol system) and electronic properties.

Conformational Analysis (e.g., Computational Studies on Related Compounds)

The three-dimensional structure and conformational flexibility of this compound are key to its interactions with other molecules. While direct experimental conformational analysis can be challenging, computational chemistry provides powerful insights. Such studies are often performed on closely related and well-characterized compounds like pyridoxal (B1214274) and pyridoxine (B80251) to model the behavior of the broader class of molecules. researchgate.netgeorgiasouthern.edu

Computational methods used for conformational analysis include:

Empirical Potential Energy Functions : Programs like CAMSEQ utilize these functions to calculate conformational properties. This approach was used to analyze pyridoxal amino acid Schiff's bases, where the calculated locations of local energy minima were found to be consistent with experimental results and biochemical hypotheses. researchgate.net

Ab Initio and Density Functional Theory (DFT) : These quantum mechanical methods provide a more rigorous analysis of molecular structure and energetics. Ab initio calculations have been used to investigate the tautomerism of 2-pyridone and 4-pyridone, which involves optimizing the geometry of the tautomers and calculating their relative energies. wayne.edu DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are widely employed to optimize molecular structures, calculate bond lengths and angles, and simulate spectroscopic data (IR, NMR) for pyridine derivatives. ijcrt.org These calculations help in understanding the stability of different conformers and the energy barriers between them.

A computational study on lanthanide complexes containing pyridoxine, for instance, used such methods to characterize the coordination environment and structure of the entire complex, underscoring the utility of these techniques in understanding the molecule's spatial arrangement. georgiasouthern.edu

Biological Activities and Mechanistic Investigations

Antioxidant Properties and Cellular Protection

The antioxidant capacity of 6-(hydroxymethyl)pyridine-3,4-diol is a key aspect of its biological profile. This property is fundamental to its ability to protect cells from the detrimental effects of oxidative stress, a process implicated in a wide array of diseases.

Reduction of Oxidative Stress Markers in Cell Cultures

Studies have demonstrated that this compound can significantly reduce oxidative stress markers in cell cultures. Its antioxidant activity is comparable to that of other phenolic compounds. This protective effect is crucial for maintaining cellular integrity in the face of harmful agents. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. The accumulation of ROS can lead to damage of cellular components, including lipids, proteins, and DNA. The ability of this compound to counteract these effects underscores its potential in cellular protection.

Neuroprotective Effects in Models of Neurodegeneration

The neuroprotective potential of pyridine (B92270) derivatives is an active area of research. In models of neurodegeneration, oxidative stress is a well-established contributor to neuronal damage. nih.gov Neurotoxins like 6-hydroxydopamine (6-OHDA) are often used to induce oxidative stress in experimental models of Parkinson's disease. nih.govplos.org The structural similarity of 6-OHDA to dopamine (B1211576) allows it to be taken up by catecholaminergic neurons, where it generates ROS and leads to cell death. plos.org

Antioxidant compounds, such as radical scavengers and iron chelators, have shown promise in providing neuroprotection in these models. nih.gov While direct studies on the neuroprotective effects of this compound are emerging, the established antioxidant properties of pyridine derivatives suggest a potential mechanism for mitigating neuronal damage in neurodegenerative conditions. mdpi.com The development of multitarget compounds based on pyridine structures is a promising strategy for addressing the complex pathology of diseases like Alzheimer's. mdpi.com

Antimicrobial Efficacy

In addition to its antioxidant capabilities, this compound has been investigated for its ability to inhibit the growth of various microorganisms.

In Vitro Inhibition of Bacterial Growth

Research indicates that this compound can inhibit the growth of several bacterial strains in laboratory settings. Notably, it has shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The broad-spectrum activity of pyridine compounds is a subject of ongoing research, with various derivatives demonstrating effectiveness against a range of pathogenic bacteria. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The potency of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have determined the MIC values for this compound against different bacterial strains, indicating a promising range for potential therapeutic applications. For comparison, other pyridine derivatives have shown MIC values against various bacteria that are comparable to standard antibiotics. nih.gov

Below is an interactive table summarizing the antimicrobial activity of various pyridine compounds against selected bacterial strains.

CompoundOrganismMIC (µg/mL)
Pyridonethiol 89bBacillus subtilis0.12
Pyridonethiol 89cBacillus subtilis0.12
Pyridonethiol 89dBacillus subtilis0.24
Compound 207aEscherichia coli2.48
Compound 207cEscherichia coli10.41
Selanone 210cStaphylococcus aureus-
Selanone 210cStreptococcus pyogenes-
Selanone 210cEscherichia coli-
Selanone 210cPseudomonas aeruginosa-

Enzymatic Interactions and Modulation

The biological effects of this compound are also mediated through its interactions with various enzymes. The presence of hydroxymethyl and diol groups allows the compound to form hydrogen bonds with the active or allosteric sites of enzymes, thereby modulating their activity.

Research has suggested that this compound may act as an inhibitor of certain hydrolases, which are enzymes involved in processes such as lipid metabolism. This enzymatic modulation highlights its potential as a candidate for drug development targeting specific metabolic pathways. The study of how pyridine derivatives interact with enzymes is crucial for understanding their mechanisms of action and for the rational design of new therapeutic agents. For instance, the flavoprotein 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) is an enzyme that catalyzes the hydroxylation of a pyridine ring, demonstrating the intricate enzymatic transformations that pyridine derivatives can undergo. nih.gov

Inhibition of Specific Hydrolases in Lipid Metabolism

Research has indicated that this compound is capable of acting as an inhibitor of certain hydrolase enzymes that are integral to lipid metabolism. While specific hydrolase targets are a subject of ongoing investigation, the compound's structural features suggest a potential to interfere with the catalytic activity of enzymes responsible for breaking down lipids. The pyridine derivative's ability to modulate enzyme activity positions it as a compound of interest for targeting specific metabolic pathways.

Kinetic Assays of Enzyme Activity

The inhibitory effects of this compound on hydrolases have been quantified using kinetic assays. These assays measure enzyme activity before and after the introduction of the compound, providing insight into its inhibitory potency.

In related enzymatic studies, the activity of 4-hydroxypyridine-3-hydroxylase, an enzyme that converts 4-hydroxypyridine (B47283) to pyridine-3,4-diol (B75182), has been thoroughly characterized. nih.govnih.gov These studies, while not directly on the target compound's inhibitory action, provide a framework for understanding enzyme kinetics related to the pyridine-3,4-diol structure. For instance, the conversion requires cofactors like FAD and either NADH or NADPH. nih.govnih.gov Kinetic analyses of this enzyme revealed strong inhibition at high substrate concentrations (above 0.5 mM) and suggested the involvement of thiol groups in substrate binding. nih.govnih.gov

Table 1: Kinetic Parameters of Related Enzyme 4-Hydroxypyridine-3-Hydroxylase

Potential as a Glycosidase Inhibitor (e.g., Analogs)

Glycosidases are crucial enzymes involved in numerous biological processes, and their inhibitors are of significant pharmaceutical interest. nih.gov While this compound itself is a pyridine derivative, structurally analogous compounds containing five or six-membered rings with multiple hydroxyl groups have demonstrated potent glycosidase inhibitory activity. nih.gov These analogs often function as transition-state mimetics. nih.gov

For example, polyhydroxy alkaloids with a pyrrolidine (B122466) ring, which is structurally similar to the pyridine ring, are known glycosidase inhibitors. semanticscholar.org A notable example is 2-hydroxymethyl-3,4-dihydroxy-6-methyl-pyrrolidine (6-deoxy-DMDP), an alkaloid that uniquely inhibits β-mannosidase. semanticscholar.org This suggests that analogs of this compound, particularly those with similar polyhydroxy substitutions, could be explored for glycosidase inhibition.

Mechanisms of Action

The biological effects of this compound are dictated by its interactions at the molecular level.

Molecular Target Identification and Pathway Modulation

The mechanism of action for this compound involves its interaction with specific molecular targets, leading to the modulation of biological pathways. Its ability to inhibit certain hydrolases involved in lipid metabolism points to these enzymes as direct molecular targets. By inhibiting these enzymes, the compound can alter metabolic pathways, which is a key area of interest in medicinal chemistry. The degradation pathway of the related compound 4-hydroxypyridine in Arthrobacter sp. has been elucidated, involving initial hydroxylation by a monooxygenase (KpiA) to form 3,4-dihydroxypyridine, followed by ring cleavage. semanticscholar.org This highlights how pyridine derivatives can be specifically recognized and processed by cellular machinery.

Role of Hydroxyl and Hydroxymethyl Groups in Molecular Interactions (e.g., Hydrogen Bonding)

The functional groups of this compound are critical to its biological activity. The presence of both a hydroxymethyl group and two hydroxyl (diol) groups on the pyridine ring enables the molecule to form multiple hydrogen bonds. These hydrogen bonds are fundamental for effective interaction with the active sites of enzymes and the binding pockets of receptors. This capacity for hydrogen bonding enhances its reactivity and is a key determinant of its biological efficacy.

Ligand-Receptor Interactions (e.g., Opioid Receptors for Analogs)

While direct interaction of this compound with opioid receptors is not documented, the principles of ligand-receptor interactions for its structural analogs are well-studied in the context of these receptors. Opioid receptors are G-protein-coupled receptors (GPCRs) that are key targets for pain management. rsc.orgsigmaaldrich.com

The interaction between various opioid ligands and the µ-opioid receptor (MOR) has been analyzed in detail. rsc.org Computational modeling and cellular assays have shown that specific amino acid residues within the receptor are crucial for binding and activation. For many ligands, a consistent and important contact is formed with aspartic acid residue D147. nist.gov The nature of these ligand-receptor interactions can influence the downstream signaling pathways, such as G-protein activation versus β-arrestin recruitment, which is a key concept in developing safer opioid analgesics. rsc.org Understanding these detailed interactions for analogous structures provides a roadmap for investigating the potential receptor-binding capabilities of novel pyridine derivatives. rsc.org

Table 2: Chemical Compounds Mentioned

Research on the Antithyroid Activity of this compound Remains Undocumented in Publicly Available Literature

Extensive searches of scientific databases and scholarly articles have revealed no specific research detailing the antithyroid activity of the chemical compound this compound in experimental models. While there is evidence that related compounds, such as 3,4-dihydroxypyridine (3,4-DHP), exhibit antithyroid properties, direct experimental data on this compound is currently unavailable in the public domain.

Studies on 3,4-DHP, a known goitrogenic derivative of the plant amino acid mimosine, have demonstrated its ability to inhibit the iodination of human thyroglobulin in vitro. This mechanism is a key target for antithyroid drugs. The structural similarity of this compound to 3,4-DHP suggests that it could potentially possess similar biological activities. However, without specific experimental investigation, this remains a hypothesis.

The antithyroid effects of other pyridine derivatives have also been explored, with research indicating that modifications to the pyridine ring can influence their activity. These studies typically involve in vivo experiments in animal models, such as rats, where parameters like serum levels of thyroid hormones (T4) and thyroid-stimulating hormone (TSH) are measured, and the histology of the thyroid gland is examined.

Despite the plausible rationale for investigating the antithyroid potential of this compound based on the activity of its parent compounds, no such studies appear to have been published. Therefore, a detailed analysis of its biological activities and mechanistic investigations in the context of antithyroid action cannot be provided at this time. Further research is necessary to determine if this compound has any effect on thyroid function and to elucidate its potential mechanism of action.

Applications in Chemical and Medicinal Research

Building Block in Organic Synthesis

In the field of chemistry, 6-(Hydroxymethyl)pyridine-3,4-diol serves as a valuable building block for the creation of more complex organic molecules. Its utility stems from the reactive functional groups integrated into its heterocyclic scaffold.

The compound is a precursor in various synthetic pathways, particularly for creating larger, more intricate molecules, including those with potential pharmaceutical applications. evitachem.com The synthesis of novel pyridine (B92270) derivatives is a cornerstone of medicinal chemistry, and starting materials like this compound are instrumental in this process. nih.gov Biocatalytic processes have also been developed, for instance, using recombinant microbial cells to produce the compound from precursors like 2,6-lutidine, highlighting its importance as an intermediate that warrants environmentally friendly synthesis methods. evitachem.com

The chemical reactivity of this compound is conferred by its distinct functional groups, making it a versatile intermediate. The pyridine ring itself is an aromatic heterocycle, while the presence of two hydroxyl groups classifies it as a diol. evitachem.com These groups can undergo a variety of chemical reactions, allowing for the strategic modification of the molecule.

Below is a table detailing the primary functional groups and their potential synthetic transformations:

Functional GroupClassPotential Synthetic Reactions
Pyridine Ring Aromatic HeterocycleElectrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution, N-alkylation, Metal Coordination
Hydroxyl (-OH) AlcoholEsterification, Etherification, Oxidation (to aldehyde or carboxylic acid), Deprotonation
Hydroxymethyl (-CH₂OH) Primary AlcoholSelective Oxidation, Halogenation, Tosylation (for nucleophilic substitution)

Medicinal Chemistry and Drug Development

The structural motifs within this compound make it an attractive scaffold for medicinal chemists exploring new treatments for a range of diseases.

Ongoing research is actively exploring the therapeutic potential of this compound. Its capacity to modulate the activity of enzymes positions it as a promising candidate for the development of drugs that target specific metabolic pathways. Studies have suggested that it may function as an inhibitor of certain hydrolase enzymes that are involved in the metabolism of lipids. The ability of the hydroxymethyl and diol groups to form hydrogen bonds is key to its interaction with biological targets like enzymes and receptors, which in turn modulates their activity.

The pyridine scaffold is a common feature in many biologically active compounds, leading researchers to investigate its derivatives for various therapeutic uses.

Diabetes: Pyridine derivatives are a significant area of interest in the search for new anti-diabetic drugs. jchemrev.com While research on this compound for diabetes is still emerging, related pyridine-based compounds have shown promise. For example, certain substituted pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells and increasing insulin (B600854) sensitivity. mdpi.com Other related heterocyclic compounds have been developed as modulators for receptors like GLP-1R and GIPR, which are crucial targets in diabetes treatment. nih.govgoogle.com These findings suggest that this compound could potentially be explored for similar activities, targeting key enzymes or receptors in glucose metabolism. jchemrev.comnih.gov

Motor Neuron Diseases: Motor neuron diseases, such as amyotrophic lateral sclerosis (ALS), are fatal neurodegenerative conditions with limited treatment options. nih.gov The development of new drugs for these diseases is a critical area of research. nih.gov While there is no direct evidence in the reviewed literature linking this compound specifically to the treatment of motor neuron diseases, the broad neuroactive potential of various heterocyclic compounds makes this a plausible, though currently speculative, area for future investigation.

A summary of the therapeutic potential and the basis for exploration is provided in the table below:

Disease AreaPotential Mechanism of Action (by analogy)Basis of Exploration
Diabetes Mellitus Increased insulin sensitivity, stimulation of glucose uptake, modulation of metabolic enzymes or receptors (e.g., GLP-1R, GIPR). mdpi.comnih.govgoogle.comPyridine derivatives are a well-established class of compounds with demonstrated anti-diabetic activity. jchemrev.commdpi.com
Motor Neuron Diseases Neuroprotection, modulation of neuroinflammatory pathways.This is a speculative area based on the broad biological activities of heterocyclic compounds; specific research on this compound for motor neuron diseases is not yet prominent. nih.gov

Chelation Chemistry

Chelation chemistry involves the binding of a single central metal ion by a ligand with multiple binding sites. The structure of this compound, with its pyridine nitrogen atom and multiple oxygen-containing hydroxyl groups, suggests it has the potential to act as a chelating agent.

While direct studies on the chelation properties of this compound are not extensively documented, research on structurally similar compounds provides strong support for this potential application. For instance, the compound 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine (PTD), which also features a central pyridine ring with side chains containing nitrogen and oxygen atoms, has been studied as a terdentate (three-toothed) chelating agent. nih.gov PTD has shown promise in applications such as the separation of radiotoxic metal ions from spent nuclear fuel. nih.gov The ability of the pyridine nitrogen and other functional groups to coordinate with metal ions is key to this function. nih.gov By analogy, the nitrogen atom of the pyridine ring and the oxygen atoms of the diol and hydroxymethyl groups in this compound could similarly coordinate with metal ions, making it a candidate for further investigation in chelation chemistry.

Coordination Ability with Metal Ions (e.g., Fe³⁺)

The 3-hydroxypyridin-4-one (3,4-HOPO) moiety of this compound is recognized as an exceptional chemical tool for chelating hard metal ions, exhibiting a particularly high affinity and selectivity for ferric iron (Fe³⁺). mdpi.comacs.org This strong binding capability is a direct result of the electronic properties of the 4-oxo group. brieflands.com

When binding with Fe³⁺, three bidentate 3,4-HOPO ligands typically coordinate with a single iron ion to form a highly stable, neutral, octahedral complex. In this arrangement, the six oxygen atoms from the three ligands bond to the central Fe³⁺ ion, creating a {FeIIIO₆} coordination sphere. bohrium.com This formation of a 3:1 ligand-to-iron complex is a hallmark of this class of chelators and is fundamental to their iron-scavenging potential. The resulting iron complexes are noted for their non-toxic properties. acs.org

FeatureDescription
Target Ion High selectivity and affinity for Fe³⁺ (ferric iron). acs.org
Stoichiometry Typically forms a 3:1 complex (3 ligand molecules to 1 iron ion).
Coordination Sphere The Fe³⁺ ion is octahedrally coordinated by six oxygen atoms from the three ligands ({FeIIIO₆}). bohrium.com
Resulting Complex Forms a stable, neutral complex with iron.

Tautomeric Changes and Influence on Coordination

The structure of this compound is not static; it can exist in different tautomeric forms due to the mobility of its protons. This dynamic equilibrium can influence its coordination behavior with metal ions. The selection of solvent can be used to control this structural flexibility; for instance, solvents like methanol (B129727) can help stabilize the diol form. sigmaaldrich.com The ability to influence the predominant tautomer is crucial when designing metal complexes for specific applications in catalysis or material science, as the geometry and electronic properties of the ligand can change, thereby affecting the stability and reactivity of the resulting metal complex. sigmaaldrich.com

Comparison with Clinical Chelating Agents (e.g., Deferiprone)

Deferiprone (DFP), a clinically approved oral iron chelator, is a 1-hydroxypyridin-2-one (1,2-HOPO) derivative. acs.orgbohrium.com The chelating efficiency of hydroxypyridinones is often quantified by their pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at standard conditions. A higher pFe³⁺ value indicates stronger chelation.

Studies comparing different hydroxypyridinone isomers have shown that the 3,4-HOPO class, to which this compound belongs, possesses the highest affinity for Fe³⁺ among the various HOPO classes. brieflands.com For the bidentate forms, the iron-chelating potential follows the sequence: 3,4-HOPO > 1,2-HOPO. sigmaaldrich.com This suggests that the core structure of this compound is a more potent iron chelator than that of Deferiprone. sigmaaldrich.com

Compound ClassIsomer TypeRelative Iron Affinity (pFe³⁺)
This compound 3-hydroxypyridin-4-one (3,4-HOPO)Highest
Deferiprone 1-hydroxypyridin-2-one (1,2-HOPO)Lower than 3,4-HOPO

Material Science Applications (e.g., Biobased Polymers)

In material science, the functional groups of this compound make it a valuable building block. sigmaaldrich.com Its chelating properties are leveraged in the development of functional materials for metal sequestration. A notable application involves attaching similar chelating units, such as those derived from kojic acid (a pyrone analog), to a central backbone like tris(2-aminoethyl)amine (B1216632) (TREN). mdpi.com This process creates a tripodal, polymer-like structure designed specifically for the sequestration of metal ions like Fe(III) from the environment. mdpi.com This approach demonstrates how the core chelating structure can be integrated into larger systems to create functional materials for remediation and sensing. mdpi.com

Use as a Reagent and Catalyst in Organic Reactions

This compound serves as a versatile intermediate and building block in organic synthesis. sigmaaldrich.com Its synthesis often starts from precursors like maltol, involving a multi-step process that includes protecting the hydroxyl group, reacting it with an appropriate amine, and finally removing the protective group via catalytic hydrogenation. brieflands.comnih.gov

The true utility of the compound lies in its role as a foundational scaffold. The 3,4-HOPO moiety is used as a pharmacophore—a key structural component responsible for biological activity—that can be combined with other molecules to create new, multifunctional agents. bohrium.com For example, researchers have synthesized hybrids by combining the hydroxypyridinone structure with coumarin (B35378). bohrium.com These new molecules are designed to possess multiple therapeutic functions, inheriting the potent iron-chelating ability from the HOPO part while gaining new activities from the coumarin part. bohrium.com This use as a key reagent in the development of complex, multi-target ligands highlights its importance in modern medicinal chemistry. bohrium.com Furthermore, hydroxypyridinone-based ligands have been used as reagents in the development of analytical devices for determining Fe(III) concentrations in water samples. mdpi.com

Advanced Research Techniques and Methodologies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in the study of 6-(hydroxymethyl)pyridine-3,4-diol, offering predictive power and a molecular-level understanding of its properties and interactions. These in silico methods guide further experimental work and accelerate the discovery process.

Prediction of Molecular Interactions and Binding Affinity

The biological activity of this compound is intrinsically linked to its ability to interact with specific biological targets, such as enzymes and receptors. Computational methods, particularly molecular docking, are employed to predict these interactions. This technique simulates the binding of the compound (ligand) into the active site of a target protein.

The presence of hydroxymethyl and diol functional groups on the pyridine (B92270) ring of this compound allows for the formation of key hydrogen bonds with amino acid residues within a protein's binding pocket. Molecular docking studies can elucidate the preferred binding poses and calculate a theoretical binding affinity, often expressed as a docking score or binding energy. For instance, studies on similar pyridine derivatives have successfully used molecular docking to predict binding affinities with various protein targets. nih.govbohrium.comugm.ac.id These computational predictions help in prioritizing potential biological targets for further experimental validation.

Pharmacophore Mapping and Target Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com For this compound, a pharmacophore model would typically include features such as hydrogen bond donors (from the hydroxyl and hydroxymethyl groups), hydrogen bond acceptors (the nitrogen atom in the pyridine ring and oxygen atoms), and aromatic features (the pyridine ring itself).

By generating a pharmacophore model for this compound and screening it against databases of known biological targets, potential protein partners can be identified. rsc.orgnih.govnih.gov This approach is particularly useful in the early stages of drug discovery for hypothesis generation and target identification. mdpi.commdpi.com For example, pharmacophore models have been successfully used to discover novel inhibitors for targets like the dopamine (B1211576) transporter by identifying key interaction points in substituted pyridines. nih.gov

Molecular Dynamics Simulations (e.g., Protein-Ligand Complexes)

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its potential protein targets over time. researchgate.netnih.govnottingham.ac.uk Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event in a physiological environment. acs.orgnih.govresearchgate.netnih.govresearchgate.netyoutube.comresearchgate.net

Starting from a docked pose, an MD simulation can reveal the stability of the protein-ligand complex, the persistence of key interactions (like hydrogen bonds), and conformational changes that may occur upon binding. nih.govnih.gov Analysis of the simulation trajectory can provide valuable data such as Root Mean Square Deviation (RMSD) to assess stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. nih.govnih.gov These simulations are crucial for refining binding hypotheses and understanding the mechanistic details of molecular recognition. researchgate.netnih.gov

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the detection, quantification, and characterization of this compound in various matrices, from reaction mixtures to biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. nih.govhelixchrom.comhelixchrom.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar compounds like pyridine derivatives. vcu.eduresearchgate.netnih.govrsc.orgufn.edu.br

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. vcu.edu Detection is commonly achieved using a UV detector, as the pyridine ring is chromophoric. For enhanced specificity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS). helixchrom.comresearchgate.net Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Pyridine Derivatives

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a generalized example. Specific conditions would need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) for Purity and Tautomeric States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its identity and structure. rsc.orgchemicalbook.com

Furthermore, NMR is crucial for studying the tautomeric equilibria of hydroxypyridines. rsc.orgsemanticscholar.orgrsc.orgchemtube3d.comwuxibiology.com Hydroxypyridines can exist in equilibrium with their pyridone tautomers. chemtube3d.comwuxibiology.com For this compound, the presence of two hydroxyl groups raises the possibility of multiple tautomeric forms. The position of this equilibrium can be influenced by factors such as the solvent polarity. semanticscholar.orgwuxibiology.com By analyzing the chemical shifts and coupling constants in different solvents (e.g., DMSO-d₆, CDCl₃), NMR spectroscopy can provide quantitative information about the relative populations of the different tautomers in solution. rsc.orgsemanticscholar.org This is critical as different tautomers may exhibit distinct biological activities and physicochemical properties. Studies on similar dihydroxypyridine systems have shown that both keto and enol forms can coexist. researchgate.netnih.gov

X-ray Crystallography for Solid-State Analysis

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For pyridine derivatives, this method provides invaluable insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. While specific crystallographic data for this compound is not widely published, studies on closely related pyridine diols and other substituted pyridines have utilized this technique.

The analysis of similar compounds, such as 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives and various terpyridine complexes, demonstrates the power of X-ray diffraction in confirming molecular structures and understanding their conformational properties. For instance, in related pyridine compounds, crystallography has been used to determine the planarity of ring systems and the spatial orientation of substituents. These analyses are crucial for understanding the structure-activity relationships that govern the molecule's biological function. Research on related pyridine diols has also employed X-ray crystallography to confirm tautomeric equilibria and assess the purity of synthesized compounds.

Biological Assay Development

To investigate the therapeutic potential of this compound, a variety of biological assays are developed. These assays are designed to measure the compound's effects on cellular and molecular systems, providing data on its efficacy and mechanism of action.

Oxidative Stress Markers: The antioxidant properties of this compound are evaluated using in vitro assays that measure its ability to protect cells from oxidative damage. Standard assays like the Ferric Reducing Antioxidant Power (FRAP) or the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to quantify antioxidant capacity. In these tests, the compound's ability to donate an electron or hydrogen atom to neutralize free radicals is measured, often spectrophotometrically. The results are typically compared to a standard antioxidant like ascorbic acid. While the compound is noted for its antioxidant properties, specific IC₅₀ values from these assays are not detailed in the available research.

Bacterial Growth Inhibition: The antimicrobial activity of this compound is assessed by its ability to impede the proliferation of various bacterial strains. Research indicates that the compound shows inhibitory effects against both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) is determined by exposing bacterial cultures to serial dilutions of the compound and identifying the lowest concentration that prevents visible growth.

Table 1: Reported Bacterial Growth Inhibition for this compound

Bacterial StrainTypeResult
Escherichia coliGram-NegativeGrowth Inhibition Observed
Staphylococcus aureusGram-PositiveGrowth Inhibition Observed

Enzymatic assays are crucial for identifying specific molecular targets of this compound. Research suggests its potential to modulate the activity of various enzymes, including certain hydrolases involved in lipid metabolism. The development of an assay for a specific enzyme target involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

A relevant example from related compounds is the targeting of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), a key enzyme in the folate biosynthesis pathway of microorganisms. For HPPK, inhibition assays are conducted by monitoring the pyrophosphoryl transfer from ATP to a pterin (B48896) substrate. The potency of an inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to reduce enzyme activity by 50%. Such assays are fundamental in drug development for identifying and optimizing lead compounds.

Research on structurally similar bisubstrate analog inhibitors targeting the HPPK enzyme has indicated that despite high affinity and potent in vitro enzymatic inhibition, the compounds did not exhibit antibacterial activity in vivo. The likely reason cited for this lack of efficacy was poor cell permeability, preventing the compounds from reaching their intracellular target in sufficient concentrations. These findings highlight a common challenge in drug development, where potent in vitro activity does not always translate to in vivo success, underscoring the importance of assessing a compound's pharmacokinetic properties.

Future Research Directions

Derivatization for Enhanced Bioactivity and Specificity

The functional groups of 6-(hydroxymethyl)pyridine-3,4-diol offer numerous possibilities for chemical modification to enhance its biological effects. Derivatization strategies could focus on several key areas:

Esterification and Etherification: The hydroxyl groups are amenable to esterification and etherification. Acylating the hydroxymethyl group with various carboxylic acids or their reactive derivatives can yield a range of esters. google.com This approach could modulate the compound's lipophilicity, potentially improving its ability to cross biological membranes.

Halogenation: The introduction of halogen atoms to the pyridine (B92270) ring can significantly alter the electronic properties and metabolic stability of the molecule.

Introduction of Nitrogen-Containing Moieties: Incorporating moieties like amides or triazoles could introduce new hydrogen bonding capabilities and potentially lead to novel interactions with biological targets. researchgate.net For instance, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has shown that such derivatives can exhibit analgesic and anti-inflammatory properties. mdpi.com

These modifications aim to create analogs with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies for Optimized Compounds

A systematic exploration of the relationship between the structure of this compound derivatives and their biological activity is crucial for rational drug design. SAR studies would involve synthesizing a library of analogs with targeted modifications and evaluating their effects in relevant biological assays.

Key aspects to investigate in SAR studies include:

The impact of the position and nature of substituents on the pyridine ring. Studies on other pyridine derivatives have shown that the presence and location of groups like -OH and -NH2 can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov

The role of the hydroxymethyl group in receptor binding and enzyme inhibition.

The influence of stereochemistry on biological activity.

Data from these studies will provide valuable insights into the pharmacophore of this compound, guiding the design of more potent and specific compounds. For example, research on 1,4-dihydropyridine (B1200194) derivatives has revealed that ester groups at specific positions and the nature of substituents on an aryl group are critical for optimal receptor binding activity. researchgate.net

Investigation of Novel Biological Pathways and Targets

While initial research points to antioxidant and antimicrobial activities, the full spectrum of biological effects of this compound remains to be elucidated. Future investigations should aim to identify and characterize novel molecular targets and signaling pathways modulated by this compound.

Potential research avenues include:

Enzyme Inhibition Assays: Screening against a broad panel of enzymes, particularly those involved in metabolic diseases, inflammation, and cell signaling, could reveal new therapeutic targets. The compound's ability to inhibit certain hydrolases involved in lipid metabolism has already been noted.

Gene and Protein Expression Profiling: Techniques such as transcriptomics and proteomics can provide a comprehensive view of the cellular response to treatment with this compound, uncovering previously unknown mechanisms of action.

Exploration of Neurological and Immunological Effects: Given the diverse biological activities of pyridine-containing compounds, exploring the effects of this compound on the nervous and immune systems could open up new therapeutic possibilities. nih.govmdpi.com For instance, the degradation of 4-hydroxypyridine (B47283) in Arthrobacter sp. involves a flavin-dependent monooxygenase, highlighting a potential enzymatic pathway to investigate. nih.gov

Development of Industrial Scale Synthesis and Purification Methods

To facilitate further research and potential commercial applications, the development of efficient and scalable methods for the synthesis and purification of this compound is essential.

Current laboratory-scale synthesis often involves the hydroxymethylation of pyridine-3,4-diol (B75182). Scaling up this process for industrial production requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. The use of continuous flow reactors could be a viable strategy for large-scale synthesis.

Purification methods also need to be scalable and cost-effective. Current methods like crystallization and chromatography may need to be adapted for industrial volumes. Alternative purification techniques, such as distillation following reaction with an alkali metal compound, have been explored for other pyridine derivatives and could be applicable here. google.com The development of biocatalytic routes, as demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine, offers a more sustainable alternative to traditional organic synthesis. rsc.org

Exploration of New Application Areas in Diverse Fields

The versatile chemical nature of this compound suggests its potential utility in a variety of fields beyond medicine.

Potential new application areas include:

Agrochemicals: Pyridine derivatives are common in herbicides and pesticides. The biological activity of this compound could be harnessed for the development of new crop protection agents.

Materials Science: The compound's ability to form hydrogen bonds and coordinate with metal ions could be exploited in the design of new polymers, coordination complexes, and functional materials.

Biocatalysis: As a metabolite in some microbial pathways, there is potential to use enzymes that recognize this compound or its precursors for biocatalytic transformations. nih.gov For example, research into new pyridoxine-based structural analogs has been conducted. researchgate.net

A summary of future research directions is presented in the table below:

Research AreaFocusPotential Impact
Derivatization Chemical modification of functional groupsEnhanced bioactivity, improved specificity, and better pharmacokinetic properties.
SAR Studies Systematic evaluation of structure-activity relationshipsRational design of optimized compounds with superior therapeutic potential.
New Biological Pathways Identification of novel molecular targets and mechanisms of actionUncovering new therapeutic applications and a deeper understanding of its biological role.
Industrial Synthesis Development of scalable and efficient synthesis and purification methodsFacilitating large-scale production for research and commercialization.
New Applications Exploration of utility in agrochemicals, materials science, and biocatalysisExpanding the scope of its use beyond the pharmaceutical industry.

Q & A

Q. What are the recommended synthetic routes for preparing 6-(hydroxymethyl)pyridine-3,4-diol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyridine-3,4-diol derivatives typically involves deprotection of substituted precursors. For example, benzyl-protected precursors can be cleaved via hydrogenolysis using Pd/C in methanol at room temperature (63%–quant. yield). Methyl ethers require Lewis acids like BBr₃ in CH₂Cl₂, while (2-trimethylsilyl)ethyl-protected derivatives are deprotected using trifluoroacetic acid (TFA) in CH₂Cl₂ . Key factors include solvent polarity, catalyst loading (e.g., 10% Pd/C), and reaction time (1–24 hours). Polar protic solvents like methanol can shift tautomeric equilibria toward the diol form, which is critical for downstream applications .

Q. How should researchers verify the identity and purity of this compound?

  • Methodological Answer : Due to the lack of vendor-provided analytical data (e.g., Sigma-Aldrich does not supply COAs for this compound), researchers must employ:
  • NMR Spectroscopy : Detect tautomeric equilibria between diol and pyridinone forms (e.g., 30:70 ratio in CDCl₃ for compound 2c ) .
  • HPLC/MS : Confirm molecular weight (141.12 g/mol) and monitor impurities.
  • X-ray Crystallography : Resolve solid-state structures, which may reveal 1:1 diol-pyridinone ratios stabilized by hydrogen bonding .
  • Elemental Analysis : Validate empirical formula (C₆H₇NO₃) .

Advanced Research Questions

Q. How does tautomerism in this compound impact its reactivity in coordination chemistry?

  • Methodological Answer : The equilibrium between diol and pyridinone tautomers influences ligand behavior. In methanol, the diol form dominates, enabling chelation of metal ions (e.g., Pd²⁺) through its hydroxyl and hydroxymethyl groups. Solid-state X-ray data show alternating hydrogen-bonded planes of diol and pyridinone, suggesting cooperative effects in crystal packing. This structural flexibility must be controlled via solvent selection (e.g., methanol for diol stabilization) when designing metal complexes for catalysis or materials science .

Q. What strategies mitigate challenges in characterizing dynamic equilibria of this compound?

  • Methodological Answer :
  • Variable-Temperature NMR : Probe temperature-dependent shifts in tautomeric ratios (e.g., coalescence temperatures for exchanging protons).
  • Solvent Screening : Use CD₃OD to lock the diol form or CDCl₃ to observe equilibrium dynamics.
  • Computational Modeling : Density functional theory (DFT) can predict tautomer stability and hydrogen-bonding networks, corroborating experimental data .

Q. How can this compound serve as a precursor for functionalized materials?

  • Methodological Answer : The diol’s hydroxyl groups enable derivatization for applications in:
  • Coordination Polymers : React with metal salts (e.g., PdCl₂) to form 2D/3D networks.
  • Bioconjugation : Link to biomolecules via esterification or etherification of the hydroxymethyl group.
  • Heterocyclic Synthesis : Participate in cyclocondensation reactions with aldehydes or ketones to generate fused pyridine systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.